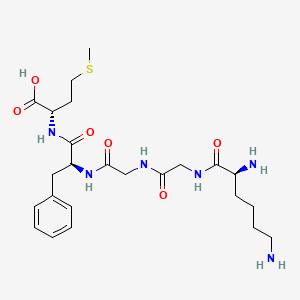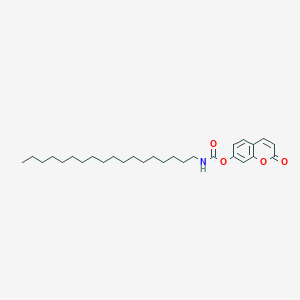![molecular formula C16H32N6O B14240257 Phenol, 2,6-bis[[bis(2-aminoethyl)amino]methyl]- CAS No. 303962-27-8](/img/structure/B14240257.png)
Phenol, 2,6-bis[[bis(2-aminoethyl)amino]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2,6-bis[[bis(2-aminoethyl)amino]methyl]- is a complex organic compound with the molecular formula C16H32N6O It is characterized by the presence of a phenol group substituted at the 2 and 6 positions with bis(2-aminoethyl)amino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,6-bis[[bis(2-aminoethyl)amino]methyl]- typically involves the reaction of phenol with formaldehyde and bis(2-aminoethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization, distillation, or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2,6-bis[[bis(2-aminoethyl)amino]methyl]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary and secondary amines.
Substitution: Halogenated, nitrated, or sulfonated phenol derivatives.
Applications De Recherche Scientifique
Phenol, 2,6-bis[[bis(2-aminoethyl)amino]methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of polymers, resins, and other advanced materials.
Mécanisme D'action
The mechanism of action of Phenol, 2,6-bis[[bis(2-aminoethyl)amino]methyl]- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can form complexes with metal ions, which can then participate in catalytic or regulatory processes. The amino groups may also interact with biological macromolecules, influencing their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 2,6-bis[(dimethylamino)methyl]-: Similar structure but with dimethylamino groups instead of bis(2-aminoethyl)amino groups.
2,6-bis(N,N-bis(2-pyridylmethyl)aminomethyl)-4-tert-butylphenolate: Contains pyridylmethyl groups and a tert-butyl group.
2,6-bis[[bis(2-hydroxyethyl)amino]methyl]-4-nonylphenol: Contains hydroxyethyl groups and a nonyl group.
Uniqueness
Phenol, 2,6-bis[[bis(2-aminoethyl)amino]methyl]- is unique due to its specific substitution pattern and the presence of multiple amino groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
303962-27-8 |
|---|---|
Formule moléculaire |
C16H32N6O |
Poids moléculaire |
324.47 g/mol |
Nom IUPAC |
2,6-bis[[bis(2-aminoethyl)amino]methyl]phenol |
InChI |
InChI=1S/C16H32N6O/c17-4-8-21(9-5-18)12-14-2-1-3-15(16(14)23)13-22(10-6-19)11-7-20/h1-3,23H,4-13,17-20H2 |
Clé InChI |
QTYQMDRECVKARG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)CN(CCN)CCN)O)CN(CCN)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Bis[bis(pentafluorophenyl)boryl]tetrafluorobenzene](/img/structure/B14240187.png)
![1-[1-(Pentyloxy)ethyl]pyrrolidin-2-one](/img/structure/B14240196.png)
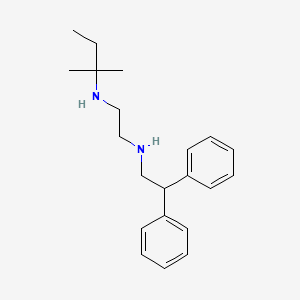
![Carbamic acid, N-[6-(2-methyl-4,5-diphenyl-1H-imidazol-1-yl)hexyl]-, 2-fluorophenyl ester](/img/structure/B14240204.png)

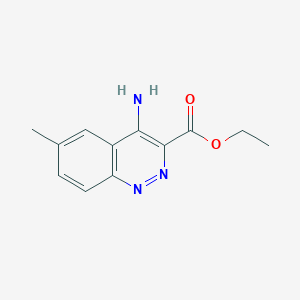
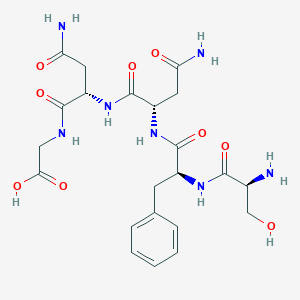

![2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl]phenol](/img/structure/B14240236.png)
![2'-Deoxy-8-[(2-methylpropanoyl)(phenoxyacetyl)amino]inosine](/img/structure/B14240237.png)
![(2E)-N-Methyl-1-thiaspiro[4.5]dec-3-en-2-imine](/img/structure/B14240246.png)
![[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] nitrate](/img/structure/B14240249.png)
